2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid

Lipophilicity Physicochemical Property ADME

Researchers exploring biphenylacetic acid pharmacophores face challenges sourcing halogenated analogs with validated lipophilicity shifts for SAR campaigns. This compound addresses that gap. • Core SAR Tool: The 3'-chloro substitution increases calculated LogP to 3.83 (vs. 3.26 for Felbinac), enabling precise mapping of steric and electronic effects on target binding. • ADME Calibration Standard: Serves as a reference for experimental LogP determination (shake-flask, HPLC) and computational ADME model development. • Versatile Intermediate: The carboxylic acid handle supports amidation, esterification, and reduction for rapid library synthesis.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 5001-94-5
Cat. No. B1349249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
CAS5001-94-5
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C14H11ClO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
InChIKeyOFYYGQTZEFSDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid: Physicochemical and Structural Overview


2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 5001-94-5) is a biphenyl derivative, characterized by a carboxylic acid moiety and a chlorine atom at the 3' position of the biphenyl system . It belongs to the class of substituted phenylacetic acids, which are known for their role as intermediates in pharmaceutical and chemical research . Its molecular formula is C14H11ClO2, with a molecular weight of 246.69 g/mol . The compound is a solid at room temperature, with a reported melting point of 129-131 °C . Its primary utility is as a synthetic building block, particularly in the development of more complex molecules with potential biological activity .

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid: Why Substitution Fails


While 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid shares a biphenylacetic acid core with the clinically used NSAID Felbinac (4-biphenylacetic acid), they are not interchangeable. The presence of the chlorine atom at the 3' position fundamentally alters the molecule's physicochemical properties and potential biological interactions. Specifically, this substitution increases the calculated partition coefficient (LogP) from 3.26 (for Felbinac) to 3.83 (for the target compound), indicating significantly higher lipophilicity . This difference in lipophilicity can critically impact membrane permeability, pharmacokinetic behavior, and off-target binding profiles in a research context [1]. Therefore, generic substitution without validation of target engagement and functional activity in the specific assay system is scientifically unsound.

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid: Quantitative Differential Evidence


Increased Lipophilicity (LogP) vs. Felbinac

The introduction of a chlorine atom at the 3' position significantly increases the compound's lipophilicity compared to the unsubstituted analog, 4-biphenylacetic acid (Felbinac). The calculated partition coefficient (LogP) for 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is 3.83 , whereas the LogP for Felbinac is 3.26 . This represents a 0.57 unit increase in LogP.

Lipophilicity Physicochemical Property ADME

Altered Melting Point and Crystallinity

The chlorination at the 3' position leads to a marked change in the compound's solid-state properties. The melting point of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid is reported as 129-131 °C , while the melting point of the unsubstituted analog, Felbinac, is significantly higher at 159-160 °C .

Crystallinity Formulation Solid State

3'-Chloro Substitution: Electronic and Steric Profile

The chlorine atom at the 3' position provides a unique steric and electronic profile compared to other biphenylacetic acid analogs. This substitution creates a non-planar conformation and acts as both a weak hydrogen bond acceptor and a lipophilic moiety [1]. In the context of related chloro-biphenylacetic acids, this specific substitution pattern is a key variable in exploring structure-activity relationships (SAR) for target engagement, as documented in patent literature where chlorination is used to modulate potency and selectivity [2][3].

Structure-Activity Relationship Drug Design Chemical Synthesis

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic Acid: Research Application Scenarios


Lipophilicity & Solubility Profiling Reference

Given its calculated LogP of 3.83 and altered melting point [1], 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid can serve as a valuable reference compound for calibrating experimental LogP determination methods (e.g., shake-flask, HPLC) and for developing computational models that predict the impact of chloro-substitution on the ADME properties of biphenylacetic acid derivatives.

Key Intermediate for Bioactive Molecule Synthesis

This compound is a versatile synthetic intermediate . The presence of the carboxylic acid group allows for a wide range of chemical transformations (e.g., amidation, esterification, reduction) to generate diverse libraries of compounds. Its specific 3'-chloro substitution pattern makes it a unique building block for exploring SAR around the biphenyl scaffold in medicinal chemistry campaigns, as documented in early fenbufen analog studies [1].

Tool Compound for SAR Studies

For researchers investigating the biphenylacetic acid pharmacophore, this compound is an essential tool for understanding the impact of a 3'-chloro substituent. By comparing its activity (once determined) against the unsubstituted parent (Felbinac) and other isomers, scientists can map the steric and electronic requirements of a target binding site. This is a standard practice in medicinal chemistry, as highlighted in the SAR studies of fenbufen analogs [1].

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